4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester
Description
This compound is a tert-butyl ester-protected piperazine derivative featuring a 6-chloro-2-methylsulfanyl-pyrimidine substituent and a methyl group at the 3-position of the piperazine ring. It serves as a key intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or receptor antagonists.
Properties
IUPAC Name |
tert-butyl 4-(6-chloro-2-methylsulfanylpyrimidin-4-yl)-3-methylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2S/c1-10-9-19(14(21)22-15(2,3)4)6-7-20(10)12-8-11(16)17-13(18-12)23-5/h8,10H,6-7,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSHCKDAFOMUGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC(=NC(=N2)SC)Cl)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801110599 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[6-chloro-2-(methylthio)-4-pyrimidinyl]-3-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801110599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261231-27-9 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[6-chloro-2-(methylthio)-4-pyrimidinyl]-3-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261231-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[6-chloro-2-(methylthio)-4-pyrimidinyl]-3-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801110599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of 4,6-Dichloro-2-(methylthio)pyrimidine with tert-Butyl 1-piperazinecarboxylate . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Positional Isomers of Piperazine Methyl Substitution
Impact of Methyl Position :
- The 3-methyl isomer (target compound) may exhibit distinct steric and electronic effects compared to the 2-methyl analog, influencing reactivity in downstream modifications (e.g., coupling reactions).
Variations in Pyrimidine Substituents
Functional Group Implications :
- Bromo or amino substituents (as in analogs) may alter binding affinity in biological targets, such as P2Y12 receptors or kinases .
tert-Butyl Ester Derivatives with Alternative Sulfur Functionalities
Comparison of Sulfur Groups :
- Methylsulfanyl (SMe) in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability.
Biological Activity
The compound 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester (CAS Number: 1261231-27-9) is a small molecule with significant potential in medicinal chemistry. Its unique structure, featuring a pyrimidine ring and a piperazine moiety, suggests multiple avenues for biological activity. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C14H21ClN4O2S
- Molecular Weight: 320.86 g/mol
- Structural Characteristics: The compound includes a chloro group, methylsulfanyl group, and a tert-butyl ester, contributing to its lipophilicity and potential receptor interactions.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within biological systems. The following mechanisms have been identified:
- Enzyme Inhibition: The compound may act as an inhibitor for various kinases due to its structural similarity to known kinase inhibitors. It likely binds to the ATP-binding site of kinases, modulating their activity.
- Receptor Modulation: Interaction with specific receptors can lead to downstream effects in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance:
- A study demonstrated that related pyrimidine derivatives inhibited cancer cell growth by inducing apoptosis in various cancer cell lines, including breast and lung cancers .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the chloro and methylsulfanyl groups enhances its interaction with microbial membranes, potentially leading to increased permeability and cell death .
Case Studies
- Kinase Inhibition Study
- Antimicrobial Efficacy
Data Tables
Q & A
Q. Advanced Research Focus :
- ¹H/¹³C NMR : Verify substituent ratios (e.g., tert-butyl vs. pyrimidine integration) .
- Elemental analysis : Ensure <0.3% deviation in C/H/N content .
- HPLC-UV/Vis : Compare retention times (±0.1 min) and peak areas to detect impurities .
How does the tert-butyl group influence the compound’s pharmacokinetic properties?
Advanced Research Focus :
The Boc group:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
